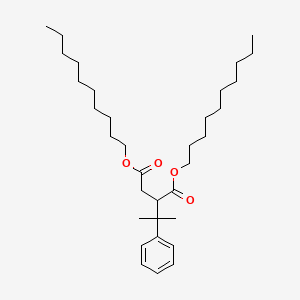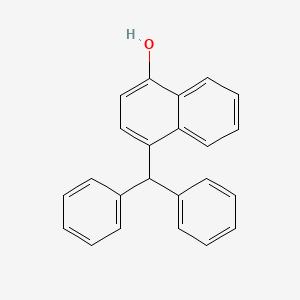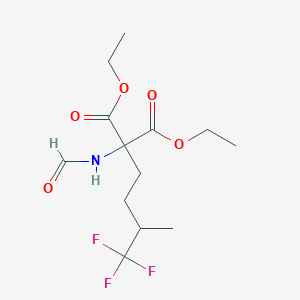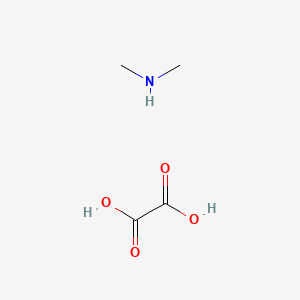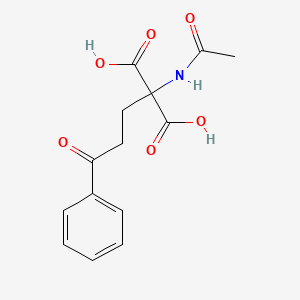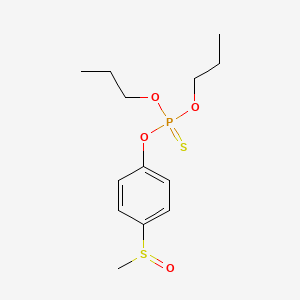
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester is an organophosphate compound known for its use as an insecticide and nematicide. This compound is recognized for its ability to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester involves the reaction of phosphorothioic acid with O-(p-(methylsulfinyl)phenyl) and O,O-dipropyl groups. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in specialized reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to achieve high purity levels. Safety measures are crucial due to the toxic nature of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Investigated for its effects on cholinesterase activity and its potential use in pest control.
Medicine: Studied for its potential therapeutic applications in treating parasitic infections.
Industry: Utilized as an insecticide and nematicide in agricultural practices.
Wirkmechanismus
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(p-(methylsulfinyl)phenyl) ester: Similar structure but with diethyl groups instead of dipropyl.
Phosphorothioic acid, O,O-diethyl O-phenyl ester: Lacks the methylsulfinyl group, making it less effective as a cholinesterase inhibitor.
Uniqueness
Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester is unique due to its specific combination of functional groups, which confer high potency as a cholinesterase inhibitor and make it particularly effective in pest control applications .
Eigenschaften
CAS-Nummer |
3254-62-4 |
|---|---|
Molekularformel |
C13H21O4PS2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(4-methylsulfinylphenoxy)-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H21O4PS2/c1-4-10-15-18(19,16-11-5-2)17-12-6-8-13(9-7-12)20(3)14/h6-9H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
LMXCIGBULAWAIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=S)(OCCC)OC1=CC=C(C=C1)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)


![(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14737991.png)
![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
